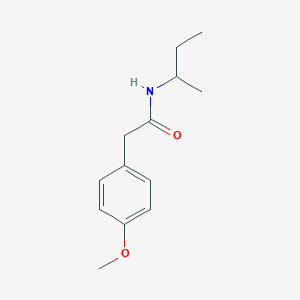![molecular formula C25H21NO5 B5123557 benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)
benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 in lab experiments is its relatively simple synthesis method. Additionally, its diverse range of potential applications makes it a useful tool for researchers in various fields. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1. One potential area of investigation is its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets. In material science, this compound 1 could be explored for its potential use in the synthesis of novel materials with unique properties. In agriculture, it could be investigated for its potential use as a plant growth regulator to improve crop yields.
Méthodes De Synthèse
Compound 1 can be synthesized through a multi-step process that involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol with benzyl 2-bromobutanoate in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromophenol to yield benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In material science, this compound 1 has been used as a building block for the synthesis of novel polymers and materials. In agriculture, this compound 1 has been investigated for its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-22(25(29)30-16-17-8-4-3-5-9-17)31-19-14-12-18(13-15-19)26-23(27)20-10-6-7-11-21(20)24(26)28/h3-15,22H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKTINEVOLFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)

![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)

![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)


![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)